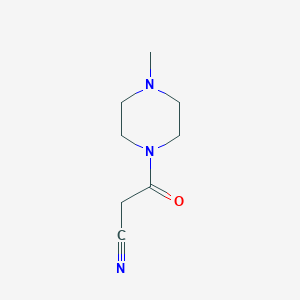

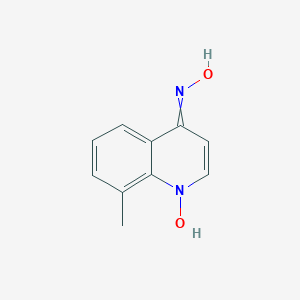

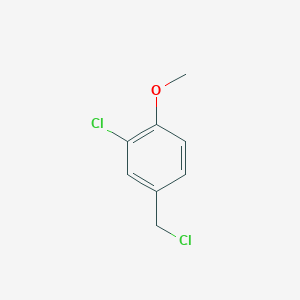

2-氯-4-(氯甲基)-1-甲氧基苯

描述

2-Chloro-4-(chloromethyl)-1-methoxybenzene is a chemical compound with potential interest in organic chemistry due to its functional groups, which make it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-(chloromethyl)-1-methoxybenzene involves key steps such as chloromethylation and methoxylation. For instance, the synthesis of 4-methoxyphenol, a related compound, demonstrates the transformation of 4-chloro-1-nitrobenzene into 4-methoxy-1-nitrobenzene, which is then reduced to 4-methoxyphenol (Cai‐Guang Jian, 2000). Such methodologies could be adapted for the synthesis of 2-Chloro-4-(chloromethyl)-1-methoxybenzene by incorporating chloromethyl and methoxy groups at specific positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of methoxy-substituted benzene derivatives has been extensively studied, revealing the impact of substituents on molecular geometry and electronic properties. X-ray diffraction and quantum chemical calculations have been used to elucidate the structures, showing that methoxy groups can significantly influence the planarity and electronic distribution within the molecule (O. V. Dorofeeva et al., 2009).

Chemical Reactions and Properties

Compounds with chloromethyl and methoxy groups participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. For example, chloro-methoxy-carbenes, which share functional groups with 2-Chloro-4-(chloromethyl)-1-methoxybenzene, demonstrate reactivity towards electron-poor alkenes and alcohols, forming cyclopropanes and alkyl formates respectively (N. Smith & I. Stevens, 1979).

Physical Properties Analysis

The physical properties of methoxy-substituted benzene compounds are influenced by their molecular structure. Studies on methoxyphenols and dimethoxybenzenes have provided insights into their vapor pressure, vaporization enthalpies, and fusion enthalpies, highlighting the effects of methoxy substitution on their thermodynamic properties (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-(chloromethyl)-1-methoxybenzene can be deduced from studies on similar compounds. For instance, the reactivity of methoxychlor, which contains methoxy groups, under electrochemical conditions shows the potential for bond cleavage and formation of dechlorinated products, suggesting that 2-Chloro-4-(chloromethyl)-1-methoxybenzene may undergo similar electrochemical transformations (C. M. McGuire & D. Peters, 2016).

科学研究应用

-

Synthesis and Application of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Field : Antimicrobial and Anticancer Drug Research

- Summary : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized using similar compounds, have been studied for their pharmacological activities .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : Some of the synthesized compounds showed promising antimicrobial activity . Some compounds were also found to be active against breast cancer cell line .

-

Synthesis of 2-Chloro-4-(chloromethyl)thiazole

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)thiazole is a chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

-

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

-

Synthesis of 4-Chloro-2-Nitroaniline Nonlinear Optical Single Crystals

- Field : Optoelectronics, Photonics, Nonlinear Optical, and Laser Technology

- Summary : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods : The synthesis of this compound involves various chemical reactions . The grown 4Cl2NA was monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .

- Results : The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

-

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

安全和危害

This would involve discussing the compound’s toxicity, flammability, and environmental impact. Appropriate safety measures for handling and disposing of the compound would also be provided.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.

Please note that the availability of this information would depend on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. It’s always important to refer to peer-reviewed articles and trusted databases for accurate and up-to-date information.

属性

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXSPAXDDROBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457216 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1-methoxybenzene | |

CAS RN |

13719-57-8 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)